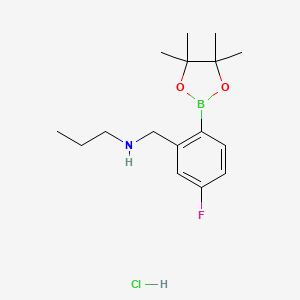

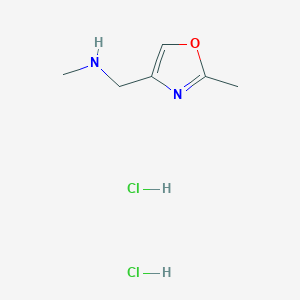

![molecular formula C24H19BrClN3O2S B2503690 5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-85-9](/img/no-structure.png)

5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

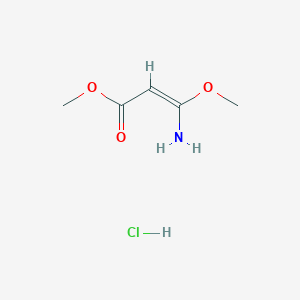

5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19BrClN3O2S and its molecular weight is 528.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Structural Analysis

- This chemical compound has been a subject of interest in the synthesis of novel heterocyclic compounds. For instance, Klásek et al. (2010) investigated its use in creating new spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, characterizing them using various spectroscopic methods (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Multicomponent Reactions and Catalysis

- Research by Diab et al. (2021) focused on synthesizing a series of compounds linked to different cores using multicomponent reactions. This demonstrates its potential in creating diverse molecular structures (Diab, Salem, Abdelhamid, & Elwahy, 2021).

Nanoporous Catalysts in Heterocyclic Synthesis

- The compound's derivatives have been used in the synthesis of new categories of N-heterocyclic compounds, as detailed by Sepehrmansouri et al. (2020). They utilized novel ethylenediamine-based metal-organic frameworks for this synthesis, highlighting the compound's role in advanced material chemistry (Sepehrmansouri et al., 2020).

Antioxidant Activity Studies

- Ismaili et al. (2008) synthesized derivatives of the compound and evaluated their antioxidant properties. This research opens avenues for its potential use in pharmacological and health-related applications (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

Corrosion Inhibition

- In the field of materials science, Verma et al. (2016) explored the use of derivatives as corrosion inhibitors for mild steel, providing insights into its practical applications in industrial processes (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline ring system followed by the introduction of the bromophenyl and chlorobenzylthio substituents.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "2-Chlorobenzyl chloride", "3-Bromoaniline", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Protection of the carboxylic acid group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with acetic anhydride and triethylamine to form the corresponding acetic ester.", "2. Cyclization of the acetic ester with 3-bromoaniline in the presence of sodium bicarbonate to form the tetrahydropyrimidoquinoline ring system.", "3. Reduction of the nitro group of the tetrahydropyrimidoquinoline intermediate with hydrogen gas and palladium on carbon catalyst to form the corresponding amine.", "4. Protection of the amine group with acetic anhydride and triethylamine to form the corresponding acetamide.", "5. Chlorination of the benzyl group of 2-chlorobenzyl chloride with sodium bicarbonate in the presence of water to form the corresponding benzyl chloride.", "6. Reaction of the benzyl chloride with the acetamide intermediate in the presence of sodium hydroxide to form the chlorobenzylthio-substituted tetrahydropyrimidoquinoline intermediate.", "7. Bromination of the phenyl group of the chlorobenzylthio-substituted tetrahydropyrimidoquinoline intermediate with hydrobromic acid and hydrogen peroxide to form the final compound '5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione'." ] } | |

CAS番号 |

537043-85-9 |

分子式 |

C24H19BrClN3O2S |

分子量 |

528.85 |

IUPAC名 |

5-(3-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C24H19BrClN3O2S/c25-15-7-3-6-13(11-15)19-20-17(9-4-10-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-5-1-2-8-16(14)26/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31) |

InChIキー |

VBNDLLUQEBMWJB-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)Br)C(=O)C1 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

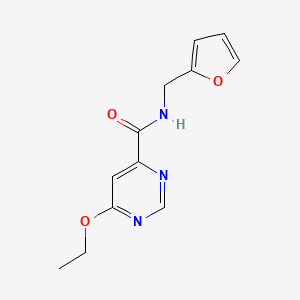

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

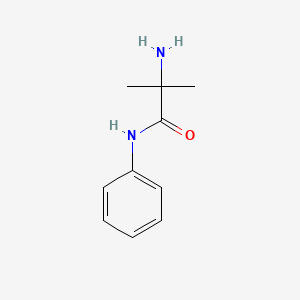

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

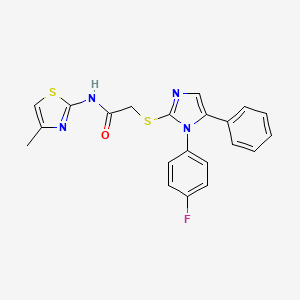

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)